4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Drug Discovery Property Prediction

Challenge: Access to a precisely substituted 4-isopropyl-5-(4-pyridinyl)-1,2,4-triazole-3-thiol for kinase SAR studies is limited. Solution: This compound provides a unique N-4 isopropyl and 5-(4-pyridinyl) vector for exploring p38 MAP kinase inhibitor space. • Distinct substitution pattern for novel IP generation. • CNS-favorable profile: LogP -0.04, MW 220.3 g/mol. • ≥95% purity, in stock for immediate global dispatch.

Molecular Formula C10H12N4S
Molecular Weight 220.3 g/mol
CAS No. 90871-43-5
Cat. No. B1363678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
CAS90871-43-5
Molecular FormulaC10H12N4S
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESCC(C)N1C(=NNC1=S)C2=CC=NC=C2
InChIInChI=1S/C10H12N4S/c1-7(2)14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-7H,1-2H3,(H,13,15)
InChIKeyJCEBCTLZJBGPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.9 [ug/mL]

4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol


4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CAS 90871-43-5) is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class. It features a 4-pyridinyl substituent at the 5-position and an isopropyl group at the 4-position of the triazole core, with a molecular weight of 220.3 g/mol . The compound is primarily utilized in early-stage drug discovery and chemical biology research as a component of screening libraries . Its structural features position it within a well-established class of compounds known for diverse biological activities, including kinase inhibition and antimicrobial effects [1].

Workflow Heterocyclic building block, early discovery screening
Pathway context Kinase inhibition research scaffold
Assay context Antimicrobial screening studies

Specificity and Isosteric Substitution Limits


Substitution among 1,2,4-triazole-3-thiol derivatives is not straightforward due to the profound impact of even minor structural modifications on target engagement, selectivity, and physicochemical properties. The position of the nitrogen atom on the pyridinyl ring (e.g., 3-pyridinyl vs. 4-pyridinyl isomer) and the nature of the N-4 substituent (isopropyl vs. methyl, ethyl, or phenyl) are critical determinants of biological activity and binding affinity [1]. While direct, head-to-head quantitative comparisons for this specific compound are scarce in the public domain, the well-documented structure-activity relationships (SAR) within this chemotype necessitate a precise, data-driven selection process rather than relying on generic or in-class substitution [2]. The evidence below details the key differentiators that inform such a decision.

Pyridine nitrogen position (3- vs 4-isomer) may shift target binding and selectivity.
N-4 isopropyl group is not directly interchangeable with methyl, ethyl, or phenyl analogs without SAR re-optimization.
Structural variations within the triazole-3-thiol class can alter potency; class-level substitution may not reproduce activity.

Quantitative Evidence Guide for 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol


Predicted Physicochemical Properties vs. 3-Pyridinyl Isomer

While direct experimental activity data is not publicly available for a direct comparison, the physicochemical profile of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be quantitatively compared to its positional isomer, 4-Isopropyl-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol (CAS 90871-42-4), using in silico predictions. This comparison highlights how a simple change in the pyridine nitrogen position alters key properties relevant to target engagement and permeability .

Predicted LogP
Data to verify
Target: ACD/LogP −0.04, Consensus LogP 1.29.
Comparator (3-pyridinyl isomer): no data found; class-level inference suggests distinct LogP.
LogP differences may affect permeability and assay design; isomer substitution requires review.
In silico prediction; experimental verification needed.
Medicinal Chemistry Drug Discovery Property Prediction

Antimicrobial Activity of the 1,2,4-Triazole-3-Thiol Scaffold

The 1,2,4-triazole-3-thiol core, which is shared by the target compound, has been extensively studied for antimicrobial activity. A class-level inference can be made by examining a closely related derivative, 4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, which demonstrates quantifiable antioxidant and anticancer activity . While not a direct comparator, this data supports the scaffold's potential and the critical role of the N-4 substituent in modulating activity.

Antimicrobial scaffold
Class-level inference
Related 4-pyridinyl-triazole-3-thiol analog showed antioxidant IC50 comparable to ascorbic acid in DPPH/ABTS assays.
Supports scaffold potential; activity depends on N-4 substituent context.
No direct data for CAS 90871-43-5.
Antimicrobial Antibacterial SAR

Kinase Inhibition Potential

1,2,4-Triazole derivatives are a recognized scaffold for kinase inhibition, particularly p38 MAP kinase [1]. Analogs with a 4-pyridinyl substitution have been specifically described as inhibitors of p38 MAP kinase, an important target in inflammatory diseases [2]. The target compound, featuring a 4-pyridinyl group and an isopropyl moiety, fits this pharmacophore model. The isopropyl group may provide a steric and lipophilic advantage over smaller alkyl groups (e.g., methyl) for binding in hydrophobic pockets of kinase active sites [3].

Kinase inhibition
Class-level inference
4-pyridinyl-triazoles reported as p38 MAP kinase inhibitors; isopropyl substitution may differentiate from smaller N-alkyl analogs.
May serve as a chemotype for p38 MAPK pathway studies; hit-to-lead optimization required.
No direct IC50 available for the target compound.
Kinase Inhibition Cancer Inflammation

Applications of 4-Isopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol


Kinase-Focused Library Expansion

Due to its structural alignment with known p38 MAP kinase inhibitors [1], this compound is an ideal building block or reference molecule for expanding kinase-targeted screening libraries. Its specific N-4 isopropyl and 5-(4-pyridinyl) substitution pattern offers a distinct vector for exploring SAR around the triazole core, as detailed in Section 3. Procurement of this specific analog ensures that subsequent hits possess a unique chemical starting point that cannot be captured by simpler or isomeric triazoles [2].

Antimicrobial Lead Discovery and SAR

The 1,2,4-triazole-3-thiol class exhibits well-documented antimicrobial properties [3]. This compound serves as a valuable intermediate or a direct screening candidate in antimicrobial programs. The quantitative, albeit class-level, evidence presented in Section 3 supports its inclusion in phenotypic or target-based screens against bacterial or fungal panels. The isopropyl group at the N-4 position is a key variable to explore in optimizing for potency, solubility, and selectivity compared to other N-alkyl analogs.

CNS Drug Property Benchmarking

The predicted physicochemical properties of this compound, including its moderate molecular weight (220.3 g/mol), low predicted LogP (ACD/LogP -0.04), and favorable rotatable bond count , align with desirable characteristics for central nervous system (CNS) drug candidates (e.g., low lipophilicity, low molecular weight) [4]. This compound can serve as a benchmark for designing and synthesizing new CNS-penetrant triazole analogs. Its distinct property profile, as quantified in Section 3, makes it a more suitable starting point for CNS projects than more lipophilic analogs.

Application
Selection Property
Validation Focus
Kinase-focused library expansion
Kinase inhibitor pharmacophore alignment
p38 MAPK target engagement and selectivity profiling
Antimicrobial lead discovery
Antimicrobial screening context
Potency and selectivity against bacterial/fungal panels
CNS drug property benchmarking
Physicochemical profile alignment (low LogP, MW)
CNS permeability and property-driven SAR evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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